molecular formula C10H5BrCl2N2O B13703046 5-Bromo-4-(2,4-dichlorophenyl)imidazole-2-carbaldehyde

5-Bromo-4-(2,4-dichlorophenyl)imidazole-2-carbaldehyde

Cat. No.: B13703046
M. Wt: 319.97 g/mol
InChI Key: KIKLPSRJZZTNHL-UHFFFAOYSA-N
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Description

5-Bromo-4-(2,4-dichlorophenyl)imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(2,4-dichlorophenyl)imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 5-bromoimidazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(2,4-dichlorophenyl)imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-4-(2,4-dichlorophenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s bromine and dichlorophenyl substituents contribute to its ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dichlorophenyl)imidazole-2-carbaldehyde: Lacks the bromine substituent but shares similar chemical properties.

    5-Bromoimidazole-2-carbaldehyde: Lacks the dichlorophenyl substituent but retains the bromine and aldehyde functionalities.

    2,4-Dichlorophenylimidazole: Lacks the aldehyde group but contains the dichlorophenyl substituent.

Uniqueness

The combination of these substituents allows for a broader range of chemical reactions and interactions with biological targets, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C10H5BrCl2N2O

Molecular Weight

319.97 g/mol

IUPAC Name

5-bromo-4-(2,4-dichlorophenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C10H5BrCl2N2O/c11-10-9(14-8(4-16)15-10)6-2-1-5(12)3-7(6)13/h1-4H,(H,14,15)

InChI Key

KIKLPSRJZZTNHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(NC(=N2)C=O)Br

Origin of Product

United States

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